molecular formula C11H13NO2 B13794751 2,6,8-trimethyl-2H-benzo[b][1,4]oxazin-3(4H)-one

2,6,8-trimethyl-2H-benzo[b][1,4]oxazin-3(4H)-one

Cat. No.: B13794751
M. Wt: 191.23 g/mol
InChI Key: WSXYIJZRPSSMDX-UHFFFAOYSA-N
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Description

2,6,8-trimethyl-2H-benzo[b][1,4]oxazin-3(4H)-one is a heterocyclic compound that belongs to the oxazine family It is characterized by its unique structure, which includes a benzene ring fused to an oxazine ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,6,8-trimethyl-2H-benzo[b][1,4]oxazin-3(4H)-one typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of 2,4,6-trimethylphenol with formaldehyde and an amine, followed by cyclization to form the oxazine ring. The reaction conditions often include the use of acidic or basic catalysts to facilitate the cyclization process.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often involving continuous flow reactors and advanced purification techniques to ensure the compound meets industrial standards.

Chemical Reactions Analysis

Types of Reactions

2,6,8-trimethyl-2H-benzo[b][1,4]oxazin-3(4H)-one undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can convert it into different reduced forms.

    Substitution: Electrophilic and nucleophilic substitution reactions can introduce various functional groups into the molecule.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.

    Substitution: Reagents like halogens, alkyl halides, and nucleophiles are employed under appropriate conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can introduce various functional groups, leading to a wide range of derivatives.

Scientific Research Applications

2,6,8-trimethyl-2H-benzo[b][1,4]oxazin-3(4H)-one has several scientific research applications:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic applications.

    Industry: Utilized in the production of polymers, resins, and other industrial materials.

Mechanism of Action

The mechanism of action of 2,6,8-trimethyl-2H-benzo[b][1,4]oxazin-3(4H)-one involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact pathways and targets can vary depending on the specific application and context.

Comparison with Similar Compounds

Similar Compounds

  • 2,4-dimethyl-2H-benzo[b][1,4]oxazin-3(4H)-one
  • 2,6-dimethyl-2H-benzo[b][1,4]oxazin-3(4H)-one
  • 2,8-dimethyl-2H-benzo[b][1,4]oxazin-3(4H)-one

Uniqueness

2,6,8-trimethyl-2H-benzo[b][1,4]oxazin-3(4H)-one is unique due to its specific substitution pattern, which can influence its chemical reactivity and biological activity. The presence of three methyl groups at positions 2, 6, and 8 can affect the compound’s steric and electronic properties, making it distinct from other similar compounds.

Properties

Molecular Formula

C11H13NO2

Molecular Weight

191.23 g/mol

IUPAC Name

2,6,8-trimethyl-4H-1,4-benzoxazin-3-one

InChI

InChI=1S/C11H13NO2/c1-6-4-7(2)10-9(5-6)12-11(13)8(3)14-10/h4-5,8H,1-3H3,(H,12,13)

InChI Key

WSXYIJZRPSSMDX-UHFFFAOYSA-N

Canonical SMILES

CC1C(=O)NC2=CC(=CC(=C2O1)C)C

Origin of Product

United States

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